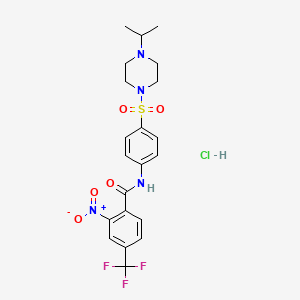
RU-302
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RU-302 is a pan TAM inhibitor that blocks the interface between the TAM Ig1 ectodomain and the Gas6 Lg domain . It effectively blocks Gas6-inducible Axl receptor activation with a low micromolar IC50 in cell assays, and suppresses lung cancer tumor growth .
Molecular Structure Analysis
The molecular formula of RU-302 is C24H24F3N3O2S . It has a molecular weight of 475.53 . The exact structure can be found in the Certificate of Analysis provided by the manufacturer .Physical And Chemical Properties Analysis
RU-302 is a solid substance . It is soluble in DMSO at 100 mg/mL with ultrasonic assistance . It has a storage life of 3 years at -20°C in powder form, and 2 years at 4°C .Aplicaciones Científicas De Investigación
Data Management in Scientific Collaborations : Rucio, an open-source software framework, is used in scientific collaborations for data management. It organizes, manages, and accesses data across distributed locations, initially developed for the ATLAS high-energy physics experiment (Barisits et al., 2019).
Neutronic Properties of Reactors : A study on the neutronic characteristics of a thorium reactor, utilizing high-temperature gas-cooled low-power thorium reactor units (RU), focused on fuel blocks and pellets of different configurations (Shamanin et al., 2018).
Creep Behavior of Co-base Superalloy : MAR-M 302, a Co-base superalloy, is used in military and commercial aircraft-turbine engines. This study explored its creep behavior under various temperatures and stresses (Aghaie-Khafri & Binesh, 2010).
Pt–Ru Electrocatalysts for Fuel Cells : This review focuses on the research progress of Pt–Ru electrocatalysts used in fuel cells, considering their material science and electrocatalytic aspects (Petrii, 2008).
Magnetic Behavior in Ru-based Superconducting Ferromagnets : This study investigated the magnetic behavior of Ru-based superconducting ferromagnets, proposing a model to describe various observed magnetic transitions (Nigam et al., 2008).
Electrochemiluminescence of Ruthenium in Bioanalysis : This review discusses the applications of electrochemiluminescence of tris(2,2'-bipyridyl)ruthenium(II) in bioassays, including DNA, immunoassay, and functional nucleic acid sensors (Wei & Wang, 2011).
Technical Feasibility of RU-43 Fuel in Reactors : The feasibility of using recovered uranium (RU) fuel in CANDU-6 reactors was analyzed, focusing on fuel discharge burnup and fuel-cycle cost reduction (Horhoianu & Patrulescu, 2008).
Ruthenium in Solar Cells : A review on dye-sensitized solar cells (DSSCs) highlighted the use of ruthenium-based dyes and their alternatives, including metal-free, quantum-dot, perovskite-based sensitizer, and natural dyes (Shalini et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2S/c1-16-21(17(2)32-28-16)15-33-22-9-4-3-8-20(22)23(31)30-12-10-29(11-13-30)19-7-5-6-18(14-19)24(25,26)27/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHRNXCFYZERFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)
![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)